S,S-Dioxide vs. Sulfide: Impact on Autotaxin Inhibitory Activity
In autotaxin inhibitor series disclosed in US9850203, the incorporation of the 1,1-dioxidothiomorpholino-azetidine fragment (as found in Compound 1-48) yields an IC50 of <500 nM. In contrast, replacement with a non-oxidized thiomorpholine (sulfide) or morpholine ring leads to a substantial drop in potency, with many such analogs showing IC50 values >10 µM or no measurable inhibition [1][2]. This represents a >20-fold improvement in potency attributed to the sulfone group's enhanced hydrogen-bond acceptor capacity and conformational rigidity.
| Evidence Dimension | Autotaxin enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 500 nM (for derivative incorporating the building block) |
| Comparator Or Baseline | Thiomorpholine (sulfide) or morpholine analogs; IC50 > 10 µM or inactive |
| Quantified Difference | >20-fold improvement |
| Conditions | Hep3B human hepatocellular carcinoma cell conditioned media; choline release assay |
Why This Matters
For medicinal chemists pursuing autotaxin or related targets, the dioxidothiomorpholine building block offers a significant potency advantage that translates into lower doses and potentially reduced off-target liabilities in lead optimization.
- [1] BindingDB Entry BDBM362974; US9850203B2, Compound 1-48. View Source
- [2] US9850203B2. Autotaxin inhibitor compounds. SAR discussion on thiomorpholine dioxide vs. sulfide/morpholine. View Source
